molecular formula C18H14ClNO3 B11318353 7-chloro-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide

7-chloro-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide

Cat. No.: B11318353
M. Wt: 327.8 g/mol
InChI Key: PZNNWSGKTUNBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound belongs to the class of benzoxepines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide typically involves the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through an intramolecular cyclization reaction. This involves the reaction of a suitable precursor, such as a 2-hydroxybenzophenone derivative, with a halogenating agent like phosphorus oxychloride (POCl3) to form the benzoxepine core.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction. This involves the reaction of the benzoxepine intermediate with 4-methoxyphenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with a suitable amine, such as ammonia or an amine derivative, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated products or other reduced derivatives.

    Substitution: Formation of substituted benzoxepine derivatives with various functional groups.

Scientific Research Applications

7-chloro-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation. For example, it could inhibit the activity of certain kinases or transcription factors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-1-benzoxepine-4-carboxamide: Lacks the methoxyphenyl group, which may result in different biological activities.

    N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide: Lacks the chloro group, which may affect its reactivity and interactions with molecular targets.

    7-chloro-N-(4-hydroxyphenyl)-1-benzoxepine-4-carboxamide: Contains a hydroxy group instead of a methoxy group, which may influence its solubility and biological properties.

Uniqueness

7-chloro-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide is unique due to the presence of both the chloro and methoxyphenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. These functional groups may enhance its ability to interact with specific molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

7-chloro-N-(4-methoxyphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C18H14ClNO3/c1-22-16-5-3-15(4-6-16)20-18(21)12-8-9-23-17-7-2-14(19)11-13(17)10-12/h2-11H,1H3,(H,20,21)

InChI Key

PZNNWSGKTUNBJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.